1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone]
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Overview
Description
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 4-methylbenzyl Group: The 4-methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Hydrazone Linkage: The final step involves the reaction of the indole-2,3-dione with 3-fluorophenylhydrazine to form the hydrazone linkage.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability, as well as the use of advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can target the carbonyl groups in the indole-2,3-dione moiety, resulting in the formation of dihydroindole derivatives.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, including enzymes and proteins, leading to modulation of their activity. The hydrazone linkage can also play a role in the compound’s bioactivity by facilitating interactions with cellular components. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] can be compared with other indole derivatives and hydrazones:
Biological Activity
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] is a synthetic compound derived from the indole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on current research findings.
- Molecular Formula : C16H13N3O2
- Molecular Weight : 251.28 g/mol
- CAS Number : 79183-26-9
- Melting Point : 144–146 °C
Biological Activity Overview
The biological activity of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] has been investigated in various studies, revealing its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-(4-methylbenzyl)-1H-indole-2,3-dione | S. aureus | 0.5–2 μg/mL |
Related Indole Derivative | E. coli | 1–4 μg/mL |
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- In vitro Studies : Cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have been used to assess the cytotoxic effects of the compound.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 10–20 |
HeLa | 15–25 |
The precise mechanism by which 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymes involved in metabolic pathways.
- Receptors that mediate cellular responses.
- Induction of oxidative stress leading to cell death in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related indole derivatives:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various indole derivatives against resistant strains of bacteria. The results indicated that certain modifications to the indole structure significantly enhanced antimicrobial potency (MIC values ranging from 0.5 to 2 μg/mL against S. aureus) .
- Anticancer Efficacy : Another study focused on the anticancer properties of indole derivatives, demonstrating that compounds with hydrazone linkages exhibited enhanced cytotoxicity against MCF-7 and HeLa cell lines, with IC50 values indicating promising therapeutic potential .
Properties
IUPAC Name |
3-[(3-fluorophenyl)diazenyl]-1-[(4-methylphenyl)methyl]indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c1-15-9-11-16(12-10-15)14-26-20-8-3-2-7-19(20)21(22(26)27)25-24-18-6-4-5-17(23)13-18/h2-13,27H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMFXXZICSVUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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